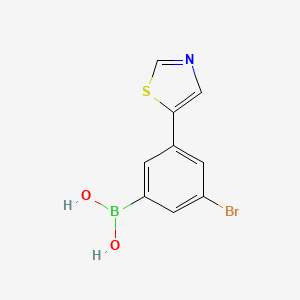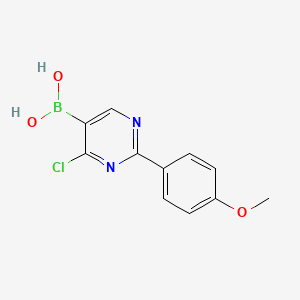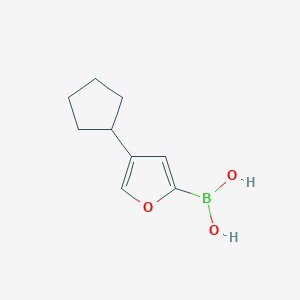
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that contains a bromine atom, a thiazole ring, and a phenyl ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is coupled with a brominated thiazole under mild conditions .
Industrial Production Methods
Industrial production of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their high yield, mild reaction conditions, and the ability to tolerate a wide range of functional groups .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic sites of the proteasome, preventing the degradation of proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-boronic acid: Another boronic acid derivative with similar reactivity but different structural features.
Phenylboronic acid: Lacks the bromine and thiazole groups, making it less versatile in certain reactions.
Uniqueness
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a thiazole ring, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C9H7BBrNO2S |
|---|---|
Peso molecular |
283.94 g/mol |
Nombre IUPAC |
[3-bromo-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-12-5-15-9)1-7(3-8)10(13)14/h1-5,13-14H |
Clave InChI |
ONRQULQVFRRDFB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)Br)C2=CN=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)




![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

